Cas no 78518-74-8 ((5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one)
78518-74-8 structure
Product Name:(5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one
Numero CAS:78518-74-8
MF:C30H50O4
MW:474.715610027313
CID:984249
PubChem ID:342375
Update Time:2025-04-20
(5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one
- (5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one
- (5aR,9aα)-4,5,5a,6,7,8,9,9a-Octahydro-7β-hydroxy-2,2,5aβ,7α-tetramethyl-6β-[2-[(1R,3aR,5S,8aR)-1,2,3,3a,4,5,8,8a-octahydro-1-hydroxy-1,4,4,6-tetramethylazulen-5-yl]ethyl]-1-benzoxepin-3(2H)-one
- AC1L7W0C
- NCI60_003572
- NSC378978
- Sipholenol B
- SIPHOLENONE-A
- CHEMBL1985900
- NSC-378978
- DTXSID40321625
- 78518-74-8
- (5aR,6R,7S,9aR)-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl}-7-hydroxy-2,2,5a,7-tetramethyl-hexahydro-1-benzoxepin-3-one
- (5aR,9aalpha)-4,5,5a,6,7,8,9,9a-Octahydro-7beta-hydroxy-2,2,5abeta,7alpha-tetramethyl-6beta-[2-[(1R,3aR,5S,8aR)-1,2,3,3a,4,5,8,8a-octahydro-1-hydroxy-1,4,4,6-tetramethylazulen-5-yl]ethyl]-1-benzoxepin-3(2H)-one
-
- Inchi: 1S/C30H50O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-23,25,32-33H,10-18H2,1-8H3/t20-,21+,22+,23+,25+,28+,29+,30-/m0/s1
- Chiave InChI: LKZQMXLIWZQEEU-KOGSSWOMSA-N
- Sorrisi: O1C(C)(C)C(CC[C@@]2(C)[C@H]1CC[C@@](C)([C@@H]2CC[C@H]1C(C)=CC[C@H]2[C@@](C)(CC[C@H]2C1(C)C)O)O)=O
Proprietà calcolate
- Massa esatta: 474.3711
- Massa monoisotopica: 474.371
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 34
- Conta legami ruotabili: 3
- Complessità: 843
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Densità: 1.011
- Punto di ebollizione: 567.2°C at 760 mmHg
- Punto di infiammabilità: 173.9°C
- Indice di rifrazione: 1.497
- PSA: 66.76
- LogP: 6.23020
(5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one Letteratura correlata
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
78518-74-8 ((5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one) Prodotti correlati
- 890928-81-1(24,25-Epoxytirucall-7-en-3,23-dione)
- 974-23-2(16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)
- 81678-46-8(3-Dehydro-15-deoxoeucosterol)
- 1922-48-1(Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)-)
- 81241-53-4(15-Deoxoeucosterol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti